molecular formula C11H11NO2 B12286261 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12286261
M. Wt: 189.21 g/mol
InChI Key: CRRWBJKHXSTGCA-UHFFFAOYSA-N
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Description

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a partially saturated dihydro-pyrrole core with a phenyl substituent at the 4-position and a carboxylic acid group at the 3-position. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,13,14)

InChI Key

CRRWBJKHXSTGCA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CN1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds related to 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid exhibit significant antimicrobial properties. For example, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the antibacterial activity of pyrrole derivatives with specific substitutions leading to enhanced potency against Gram-positive and Gram-negative bacteria .

Calcium Channel Activation
The compound has been identified as a calcium channel activator. A related compound, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), demonstrated high efficacy in increasing contractility in cardiac tissues without acting on traditional calcium channel modulator sites. This suggests that 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid could be explored further for cardiovascular applications .

Antitumor Properties
Pyrrole derivatives are also being investigated for their antitumor activities. The structural features of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid may contribute to its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Materials Science Applications

Dyes and Pigments
The compound is utilized as an intermediate in the synthesis of dyes and pigments. Its structural characteristics allow it to serve as a coloring agent in fibers and plastics. The incorporation of pyrrole derivatives into polymer matrices can enhance the thermal stability and colorfastness of the materials .

Fluorescent Chemo-sensors
Research has demonstrated that pyrrole derivatives can act as fluorescent chemo-sensors. These materials are capable of detecting specific ions or molecules through changes in fluorescence intensity, making them valuable for environmental monitoring and sensing applications .

Agricultural Chemistry Applications

Pesticidal Activity
Emerging studies suggest that 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives may possess pesticidal properties. Their application could help develop new agrochemicals aimed at controlling pests while minimizing environmental impact. This area remains under investigation but shows promise based on preliminary findings regarding their biological activity .

Case Studies

Study Findings Application
Castro-Falcon et al. (2023)Investigated the mechanism of action of pyrrole derivatives showing antibacterial activityAntimicrobial drug development
Wang et al. (2022)Evaluated novel phenethylamine alkaloids from marine bacteria with significant antibacterial effectsPotential for new antibiotics
Zhang et al. (2019)Isolated alkaloids from Micromonospora sp. with notable antimicrobial activityDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic Acid Esters
  • Structure : Features a hydroxyl group at C-4, a ketone at C-5, and an ester group at C-3.
  • Key Differences : The presence of the oxo group at C-5 introduces conjugation effects, reducing electron density at the pyrrole ring compared to the target compound. This structural variation leads to lower yields (21–26%) during amination reactions due to reduced stability under reflux conditions .
  • Reactivity: The keto-enol tautomerism of the oxo group complicates functionalization, whereas the target compound’s saturated dihydro-pyrrole core may offer greater stability for further modifications.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
  • Structure : Chlorophenyl substituent at N-1, methyl groups at C-2 and C-5, and a carboxylic acid at C-3.
  • However, steric hindrance from the methyl groups may limit reactivity at the pyrrole ring .
  • Applications : Commercial availability (CAS 60217-76-7) suggests its use as a building block in drug discovery, though its biological activity remains uncharacterized in the provided evidence.
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (Ac-Py)
  • Structure : Acetyl group at C-5, methyl groups at C-2 and C-4, and a carboxylic acid at C-3.
  • Reactivity : Undergoes singlet oxygen-mediated photooxidation to form 2-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid (OHOxo-Py). This highlights the sensitivity of pyrrole derivatives to oxidative conditions, a property that may differ in the target compound due to its saturated ring .

Physicochemical and Electronic Properties

Oxidation Potentials
  • The saturated five-membered ring further enhances redox activity compared to six-membered analogues .
Thermal and Chemical Stability
  • 4-Hydroxy-5-oxo Derivatives: Low thermal stability under reflux (e.g., 21–26% yields in ethanol) contrasts with the target compound’s dihydro-pyrrole structure, which lacks labile oxo groups and may exhibit improved robustness .

Biological Activity

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by case studies and research findings.

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 101046-34-8
  • Boiling Point : 116-117 °C (at 2 Torr)
  • Density : 1.161 g/cm³ (predicted)

Antibacterial Activity

Research has demonstrated that derivatives of pyrrole, including 4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, exhibit significant antibacterial properties. A study highlighted the effectiveness of pyrrole derivatives against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to be comparable to established antibiotics such as levofloxacin in terms of antibacterial efficacy .

Bacteria StrainActivity LevelComparison Antibiotic
Staphylococcus aureusHighLevofloxacin
Escherichia coliModerateLevofloxacin
Acinetobacter baumanniiModerateLevofloxacin

Antiviral Activity

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has also been investigated for its antiviral properties. A review indicated that compounds with similar structures showed promising activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The mechanism appears to involve the inhibition of viral replication pathways .

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies indicated that it could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notably, a derivative of this compound was identified as a selective inhibitor of histone deacetylase (HDAC), which is crucial in cancer therapy due to its role in regulating gene expression .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several pyrrole derivatives, including 4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. Results showed significant inhibition against a range of pathogenic bacteria and fungi.
  • Antiviral Mechanism :
    Another research focused on the antiviral mechanisms of pyrrole derivatives. It was found that these compounds can interfere with viral entry into host cells and inhibit replication processes.
  • Cancer Cell Line Studies :
    In a series of experiments involving various cancer cell lines, it was observed that treatment with 4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid led to a substantial reduction in cell viability and increased apoptosis markers.

Q & A

Q. How can the synthetic route for 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in cyclization steps.
  • Catalyst Use : Lewis acids like ZnCl₂ may accelerate pyrrole ring formation.
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, followed by reflux for ester hydrolysis) minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the dihydropyrrole ring (e.g., δ 2.5–3.5 ppm for CH₂ groups) and phenyl protons (δ 7.2–7.6 ppm). Carboxylic acid protons typically appear as broad singlets (δ 10–12 ppm) .
  • IR Spectroscopy : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and NH/OH stretches (~3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₁NO₂: 190.0863) .

Q. What purification strategies resolve byproduct formation during synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use TLC or HPLC to track intermediates.
  • Selective Extraction : Acid-base workup (e.g., NaOH wash to isolate the carboxylic acid form).
  • Crystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated in analogous pyrrole-carboxylate syntheses .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., bond angles and torsional conformations) .
  • DFT Calculations : Compare experimental ¹H/¹³C shifts with B3LYP/6-31G(d) optimized structures to identify electron-density effects .
  • Solvent Modeling : Include solvent effects (e.g., DMSO in NMR) using implicit solvation models (e.g., PCM) for accurate comparisons .

Q. What computational approaches elucidate steric/electronic effects of the phenyl group on reactivity?

  • Methodological Answer :
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution.
  • Molecular Dynamics : Simulate interactions between the phenyl group and biological targets (e.g., enzyme active sites) .
  • SAR Analog Synthesis : Prepare derivatives (e.g., 4-substituted phenyl or heteroaryl variants) and compare bioactivity to infer structural contributions .

Q. How to design experiments probing the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of cancer-related enzymes (e.g., kinases) using fluorescence-based assays.
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., 3-methyl-4-phenyl analogs) to establish structure-activity relationships .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-characterize batches via HPLC (>95% purity).
  • Solubility Optimization : Use DMSO/cell culture medium mixtures to ensure compound dissolution.
  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects .

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